[4-(2-Chlorophenyl)phenyl]methanol
Overview
Description
(2’-Chloro[1,1’-biphenyl]-4-yl)methanol is an organic compound with the molecular formula C13H11ClO It is a derivative of biphenyl, where a chlorine atom is substituted at the 2’ position and a hydroxymethyl group is attached to the 4 position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’-Chloro[1,1’-biphenyl]-4-yl)methanol typically involves the following steps:
Grignard Reaction: The initial step involves the formation of a Grignard reagent from 2-chlorobiphenyl and magnesium in the presence of anhydrous ether. This reaction forms the intermediate 2-chlorophenylmagnesium bromide.
Formylation: The Grignard reagent is then reacted with formaldehyde to introduce the hydroxymethyl group, resulting in the formation of (2’-Chloro[1,1’-biphenyl]-4-yl)methanol.
Industrial Production Methods
Industrial production methods for (2’-Chloro[1,1’-biphenyl]-4-yl)methanol may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2’-Chloro[1,1’-biphenyl]-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: The major products include (2’-Chloro[1,1’-biphenyl]-4-yl)aldehyde and (2’-Chloro[1,1’-biphenyl]-4-yl)carboxylic acid.
Reduction: The major product is (2’-Chloro[1,1’-biphenyl]-4-yl)methane.
Substitution: The major products depend on the nucleophile used, resulting in various substituted biphenyl derivatives.
Scientific Research Applications
(2’-Chloro[1,1’-biphenyl]-4-yl)methanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2’-Chloro[1,1’-biphenyl]-4-yl)methanol involves its interaction with molecular targets and pathways within biological systems. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The chlorine atom can also affect the compound’s electronic properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobiphenyl: Lacks the hydroxymethyl group, resulting in different chemical and biological properties.
4-Hydroxybiphenyl: Lacks the chlorine atom, affecting its reactivity and applications.
2’-Chloro-4’-methylbiphenyl: Contains a methyl group instead of a hydroxymethyl group, leading to different chemical behavior.
Uniqueness
(2’-Chloro[1,1’-biphenyl]-4-yl)methanol is unique due to the presence of both the chlorine atom and the hydroxymethyl group, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for diverse reactivity and interactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
[4-(2-chlorophenyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c14-13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11/h1-8,15H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVXJYFWUFXNEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362641 | |
Record name | (2'-Chloro[1,1'-biphenyl]-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109524-03-0 | |
Record name | (2'-Chloro[1,1'-biphenyl]-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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